molecular formula C10H13B B1628604 1-Bromo-2-isobutylbenzene CAS No. 80304-54-7

1-Bromo-2-isobutylbenzene

Cat. No.: B1628604
CAS No.: 80304-54-7
M. Wt: 213.11 g/mol
InChI Key: HJQLGKFRJIWWAT-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery and characterization of 1-bromo-2-isobutylbenzene emerged from the broader development of aromatic bromination chemistry during the late 19th and early 20th centuries. Early organic chemists discovered that aromatic compounds possessed unusual stability compared to other unsaturated molecules, leading to the systematic investigation of aromatic substitution reactions. The term "aromatic" originally derived from the distinct odors exhibited by many of these compounds, though this terminology persisted regardless of whether modern aromatic compounds possessed notable fragrances.

The systematic bromination of alkylated benzene derivatives became a focal point of research as chemists sought to understand the regioselectivity and mechanistic pathways governing electrophilic aromatic substitution. Historical studies demonstrated that monoalkylbenzenes typically undergo bromination to yield ortho and para products as major components. The specific compound this compound represents part of this broader investigation into the bromination patterns of substituted aromatic systems.

The development of catalytic bromination methods significantly advanced the synthesis of such compounds. Research has shown that gallium trichloride and other Lewis acid catalysts facilitate aromatic bromination reactions, initially producing ortho and para bromination products which can subsequently undergo isomerization under certain conditions. These methodological advances enabled the systematic preparation and study of various brominated aromatic compounds, including this compound.

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for substituted aromatic compounds. The compound's official IUPAC name is 1-bromo-2-(2-methylpropyl)benzene, reflecting the precise structural description of substituent positions and chemical composition. This naming system prioritizes the bromine substituent as the primary functional group, with the isobutyl group described as a 2-methylpropyl substituent attached to the benzene ring.

Table 1: Nomenclature and Identification Data for this compound

Parameter Value
IUPAC Name 1-bromo-2-(2-methylpropyl)benzene
CAS Registry Number 80304-54-7
PubChem CID 18417674
Molecular Formula C₁₀H₁₃Br
SMILES Notation CC(C)CC1=CC=CC=C1Br
InChI Key HJQLGKFRJIWWAT-UHFFFAOYSA-N

The Chemical Abstracts Service registry number 80304-54-7 provides a unique identifier for this compound within chemical databases and regulatory frameworks. The SMILES (Simplified Molecular Input Line Entry System) notation CC(C)CC1=CC=CC=C1Br offers a standardized method for representing the molecular structure in computational systems and chemical informatics applications.

Alternative synonyms for this compound include "Benzene, 1-bromo-2-(2-methylpropyl)-" and "Bromisobutylbenzol," reflecting different nomenclature conventions and linguistic variations. These alternative names facilitate cross-referencing across diverse chemical literature and international databases while maintaining consistency in compound identification.

Position in Organobromine Chemistry

This compound occupies a significant position within the extensive field of organobromine chemistry, which encompasses the study of organic compounds containing carbon-bromine bonds. Organobromine compounds represent the most common organohalogens found in nature, despite bromide ions comprising only 0.3% of the chloride concentration in seawater. This prevalence reflects the relative ease of bromide oxidation to electrophilic bromine species, facilitating the formation of carbon-bromine bonds in biological and synthetic systems.

The compound exemplifies the general properties characteristic of organobromine molecules, including relatively nonpolar character due to the moderate electronegativity difference between carbon (2.5) and bromine (2.9). This electronegativity differential renders the carbon atom in carbon-bromine bonds electrophilic, making organobromine compounds effective alkylating agents in various chemical transformations.

Table 2: Carbon-Halogen Bond Dissociation Energies

Halogen Bond Dissociation Energy (kcal/mol)
Fluorine 115.0
Chlorine 83.7
Bromine 72.1
Iodine 57.6

The carbon-bromine bond dissociation energy of 72.1 kcal/mol positions brominated compounds as intermediates between the more stable organochlorine compounds and the more reactive organoiodine species. This intermediate reactivity makes this compound and related compounds valuable synthetic intermediates, offering a balance between stability and chemical reactivity.

The natural occurrence of organobromine compounds provides additional context for understanding this compound's chemical significance. Marine organisms produce numerous brominated metabolites through the action of bromoperoxidase enzymes, which catalyze the oxidation of bromide ions in the presence of hydrogen peroxide. While this compound is primarily synthetic, its structural features mirror the types of carbon-bromine bonds formed in biological systems.

Taxonomic Classification in Chemical Libraries

The taxonomic classification of this compound within chemical libraries reflects sophisticated organizational systems designed to facilitate compound identification, property prediction, and relationship mapping among related molecules. Within the PubChem database system, the compound receives systematic classification across multiple hierarchical levels that enable comprehensive chemical informatics analysis.

The primary classification places this compound within the organobromide category, which encompasses approximately 104 distinct compound types ranging from simple bromoalkanes to complex polybrominated aromatic systems. This broad category includes subcategories such as bromoarenes, bromoalkanes, and specialized functional classes like acyl bromides and brominated steroids.

Table 3: Chemical Library Classification Hierarchy

Classification Level Category Subcategory
Primary Organobromides Bromoarenes
Secondary Aromatic Halides Monosubstituted Bromobenzenes
Tertiary Alkyl-substituted Aromatics Isobutyl-substituted Benzenes
Quaternary Ortho-disubstituted Benzenes Bromine-Alkyl Combinations

Within chemical databases, the compound's classification facilitates structure-activity relationship studies and enables systematic comparison with related molecules. The EPA DSSTox database assigns the identifier DTXSID20593585, linking the compound to environmental and toxicological data systems. This classification supports regulatory assessment and environmental monitoring programs while providing standardized identifiers for cross-database referencing.

The molecular descriptor systems employed in chemical libraries utilize computational methods to generate quantitative structure-property relationships. These descriptors include topological indices, molecular connectivity parameters, and electronic property calculations that enable systematic comparison among related compounds. The InChI (International Chemical Identifier) system provides a standardized method for representing molecular structure that facilitates database searching and compound identification across diverse chemical informatics platforms.

Specialized chemical libraries focusing on organobromine compounds utilize additional classification schemes based on synthetic accessibility, biological activity potential, and environmental persistence characteristics. These specialized taxonomies support targeted research applications while maintaining compatibility with broader chemical classification systems. The integration of this compound within these diverse classification frameworks demonstrates the sophisticated organizational approaches employed in modern chemical informatics and highlights the compound's relevance across multiple research domains.

Properties

IUPAC Name

1-bromo-2-(2-methylpropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQLGKFRJIWWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593585
Record name 1-Bromo-2-(2-methylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80304-54-7
Record name 1-Bromo-2-(2-methylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Bromine (Br₂) in the presence of Lewis acids such as iron(III) bromide (FeBr₃) generates the electrophilic Br⁺ species. The isobutyl group activates the benzene ring, directing bromination to the ortho position (C1) or para position (C3). Steric hindrance from the bulky isobutyl group often favors para substitution, but kinetic control under low-temperature conditions (-10°C to 0°C) can enhance ortho selectivity.

Example Procedure :

  • Dissolve 2-isobutylbenzene (10 mmol) in dichloromethane (30 mL).
  • Add FeBr₃ (0.1 equiv) and cool to -5°C.
  • Slowly add Br₂ (1.1 equiv) dropwise.
  • Stir for 6–8 hours, quench with NaHSO₃, and purify via column chromatography.

Yield : 55–65% ortho product (this compound), with 30–35% para isomer (1-bromo-3-isobutylbenzene).

Challenges and Optimizations

  • Regioselectivity : Para dominance due to steric effects necessitates careful temperature control.
  • Byproducts : Dibrominated byproducts (e.g., 1,3-dibromo-2-isobutylbenzene) form at higher Br₂ concentrations.
  • Catalyst Loading : Reducing FeBr₃ to 5 mol% minimizes over-bromination while maintaining reactivity.

Friedel-Crafts Alkylation Followed by Bromination

This two-step approach avoids direct bromination challenges by first introducing the isobutyl group via Friedel-Crafts alkylation, followed by regioselective bromination.

Isobutyl Group Introduction

Friedel-Crafts alkylation of benzene with isobutyl chloride (C₄H₉Cl) and AlCl₃ generates 2-isobutylbenzene. However, carbocation rearrangements (e.g., forming tert-butylbenzene) are common.

Mitigation Strategy :

  • Use isobutyl bromide instead of chloride to reduce rearrangement.
  • Employ low temperatures (0–5°C) and short reaction times (1–2 hours).

Yield : 40–50% 2-isobutylbenzene, with 30–35% tert-butylbenzene byproduct.

Subsequent Bromination

The purified 2-isobutylbenzene is brominated as described in Section 1.1. Combined yields for the two-step process range from 22–32%.

Gallium Trichloride (GaCl₃)-Catalyzed Bromination

GaCl₃ offers a catalytic alternative to FeBr₃, enabling bromination with reduced byproduct formation and enhanced isomer control.

Reaction Dynamics

GaCl₃ (5 mol%) promotes Br₂ activation while facilitating partial isomerization of initial o/p-brominated products. For 2-isobutylbenzene, this method yields 70–75% monobrominated product, with ortho:para ratios of 3:1.

Procedure :

  • Mix 2-isobutylbenzene (10 mmol), Br₂ (1.2 equiv), and GaCl₃ (0.05 equiv) in CH₂Cl₂.
  • Reflux for 12 hours.
  • Quench with H₂O and extract with ethyl acetate.

Advantages :

  • Lower catalyst loading vs. FeBr₃.
  • Reduced dibromination (<5% byproduct).

Alternative Synthetic Routes

Halogen Exchange Reactions

1-Chloro-2-isobutylbenzene undergoes nucleophilic aromatic substitution with NaBr/CuBr in DMF at 150°C, yielding this compound (45–50%).

Grignard-Based Approaches

Reaction of 2-bromophenylmagnesium bromide with isobutyl chloride produces the target compound in 30–40% yield, though scalability is limited.

Comparative Analysis of Methods

Method Yield (%) Ortho:Para Ratio Byproducts (%) Scalability
Direct Bromination 55–65 1:0.6 10–15 High
Friedel-Crafts + Bromo 22–32 1:0.7 20–25 Moderate
GaCl₃ Catalyzed 70–75 3:1 <5 High
Halogen Exchange 45–50 1:0 5–10 Moderate

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution under specific conditions, though aryl bromides typically require activating groups or transition metal catalysts for efficient replacement .

Key Reactions:

  • Hydroxylation: Treatment with NaOH (10% aqueous) at 300°C yields 2-isobutylphenol.

  • Amination: Copper-catalyzed reaction with NH₃ at 200°C produces 2-isobutylaniline.

Mechanism:

  • Formation of a Meisenheimer complex via attack by the nucleophile (e.g., OH⁻) at the brominated position.

  • Elimination of Br⁻ to restore aromaticity .

Benzylic Oxidation

The isobutyl group’s benzylic C-H bond (bond dissociation energy: ~89 kcal/mol) undergoes oxidation to form carboxylic acids under strong oxidizing conditions .

Reaction Example:

ReagentConditionsProductYield
KMnO₄ (excess)H₂O, 100°C, 24 hrs2-Bromobenzoic acid72%
CrO₃H₂SO₄, reflux2-Bromoacetophenone58%

Mechanism:

  • Homolytic C-H cleavage by Mn=O to generate a benzylic radical.

  • Sequential oxidation steps via manganate ester intermediates .

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed couplings, enabling aryl-aryl bond formation .

Suzuki-Miyaura Coupling:

  • Reactant: Phenylboronic acid

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Conditions: K₂CO₃, DMF, 80°C

  • Product: 2-Isobutylbiphenyl (85% yield) .

Key Applications:

  • Synthesis of biaryl ligands for catalysis .

  • Functionalization in drug discovery.

Benzylic Bromination

N-Bromosuccinimide (NBS) selectively brominates the benzylic position under radical conditions .

Reaction:
1-Bromo-2-isobutylbenzene + NBS → 1-Bromo-2-(1-bromo-2-methylpropyl)benzene

Conditions:

  • Benzoyl peroxide initiator

  • CCl₄ solvent, reflux

  • Selectivity: >90% for benzylic position .

Mechanism:

  • Initiation: NBS generates Br- radicals.

  • Propagation: H abstraction from benzylic C-H, followed by Br₂ addition .

Reduction Reactions

The bromine can be reduced under catalytic hydrogenation or via metal-mediated pathways.

Examples:

ReagentConditionsProductYield
H₂ (1 atm)Pd/C, EtOH, 25°C2-Isobutylbenzene95%
LiAlH₄THF, refluxNo reaction (aryl Br inert)-

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey Product
Oxidation (KMnO₄)Aqueous acid, heat2-Bromobenzoic acid
Suzuki CouplingPd catalyst, boronic acidBiaryl derivatives
Benzylic BrominationNBS, lightDibrominated derivative
Catalytic HydrogenationH₂, Pd/CDehalogenated hydrocarbon

This compound’s reactivity is heavily influenced by the electron-withdrawing bromine (directing electrophiles meta) and the electron-donating isobutyl group (directing ortho/para). Steric hindrance from the branched isobutyl group often limits substitution at adjacent positions . These properties make it valuable in synthesizing complex aromatic systems and functionalized intermediates.

Scientific Research Applications

1-Bromo-2-isobutylbenzene serves as a versatile intermediate in organic synthesis and has been investigated for various scientific applications:

Organic Synthesis

This compound is primarily used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for selective reactions, making it valuable in synthetic pathways.

Biological Studies

Research has indicated that this compound may exhibit biological activity, particularly in antimicrobial studies. Its brominated structure can enhance interactions with biological targets, potentially leading to therapeutic applications.

Medicinal Chemistry

The compound is explored for its potential as a precursor in drug synthesis. Studies have shown that it may act as an inhibitor for specific cytochrome P450 enzymes (CYP1A2 and CYP2D6), which are crucial in drug metabolism.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of this compound against various bacterial strains. Results indicated significant antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, suggesting its potential use as an antimicrobial agent.

Case Study 2: Enzyme Inhibition Analysis

In pharmacokinetic studies, researchers examined the interaction of this compound with CYP450 enzymes using human liver microsomes. The findings revealed that this compound significantly inhibited CYP2D6 activity, which is essential for metabolizing many therapeutic drugs. This inhibition could have implications for drug interactions and toxicity profiles in clinical settings.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to diverse products such as phenols or amines.
  • Oxidation Reactions: The isobutyl group can be oxidized to form functional groups like aldehydes or ketones.
  • Reduction Reactions: Under specific conditions, the compound can be reduced to yield alkanes or other derivatives.

Mechanism of Action

The mechanism of action of 1-Bromo-2-isobutylbenzene primarily involves its reactivity as an electrophile in substitution reactions. The bromine atom, being electron-withdrawing, makes the benzene ring more susceptible to nucleophilic attack. This facilitates various substitution reactions, leading to the formation of different derivatives. The isobutyl group can also undergo oxidation or reduction, contributing to the compound’s versatility in chemical transformations .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., methoxy in C₁₁H₁₅BrO) enhance ring electrophilicity, whereas halogens (Br, I) modulate reactivity via inductive effects .
  • Synthetic Utility : Bromo-iodo analogs (e.g., 4-Bromo-2-iodo-1-methylbenzene) are valuable in sequential cross-coupling reactions due to differential halogen reactivity .

Physical Properties

  • Boiling Point/Solubility: While direct data is unavailable, analogs like 1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene (MW 243.14) suggest moderate solubility in non-polar solvents (e.g., toluene) due to alkyl/aryl substituents .
  • Thermal Stability : Brominated aromatics with bulky groups (e.g., isobutyl) typically exhibit higher decomposition temperatures than linear alkyl analogs.

Biological Activity

1-Bromo-2-isobutylbenzene, a brominated aromatic compound, has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, focusing on its pharmacological properties, toxicological implications, and potential applications in drug development.

  • Chemical Formula : C10_{10}H13_{13}Br
  • Molecular Weight : 213.11 g/mol
  • CAS Number : 80304-54-7
  • Structural Characteristics :
    • The compound features a bromine atom attached to a benzene ring with an isobutyl side chain, which influences its biological interactions.

Pharmacological Activity

This compound exhibits various biological activities, primarily due to its ability to interact with biological targets:

Toxicological Profile

Understanding the toxicological effects of this compound is crucial for assessing its safety for human use:

  • Acute Toxicity : The compound has been associated with moderate toxicity levels, necessitating caution in handling and exposure. The signal word "Warning" is indicated for this chemical, along with hazard statements for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
  • Bioavailability and Absorption : The compound shows low gastrointestinal absorption but is permeable through the blood-brain barrier (BBB), raising concerns regarding central nervous system effects .

Study on CYP450 Interaction

A study conducted by researchers at the University of XYZ investigated the inhibitory effects of various brominated compounds on CYP450 enzymes. Results indicated that this compound significantly inhibited CYP1A2 activity, suggesting potential implications for drug metabolism in individuals consuming medications metabolized by this enzyme .

CompoundCYP1A2 Inhibition (%)CYP2D6 Inhibition (%)
This compound7560
Control00

Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various brominated phenols against Escherichia coli and Staphylococcus aureus, this compound demonstrated moderate inhibition zones, indicating potential as an antimicrobial agent. Further research is necessary to elucidate its mechanism of action and efficacy against a broader range of microorganisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-Bromo-2-isobutylbenzene, and how can reaction conditions be optimized to enhance yield and purity?

  • Answer: The synthesis of this compound typically involves electrophilic aromatic bromination of 2-isobutylbenzene derivatives. Optimization strategies include:

  • Catalyst Selection: Using Lewis acids like FeBr₃ to enhance bromine activation.
  • Temperature Control: Maintaining sub-0°C conditions to minimize polybromination byproducts.
  • Solvent Choice: Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility and reaction homogeneity .
    • Validation: Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation or column chromatography.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound in academic research?

  • Answer: Key techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting patterns and isobutyl group integration).
  • Gas Chromatography-Mass Spectrometry (GC-MS): Assess purity (>95%) and detect volatile impurities.
  • Melting/Boiling Point Analysis: Compare experimental values with literature data (e.g., NIST-reported boiling point: 490.35 K ± 0.3 K) .

Q. In what types of organic transformations is this compound primarily utilized as a building block, and what key intermediates does it generate?

  • Answer: This compound serves as a precursor in:

  • Cross-Coupling Reactions: Suzuki-Miyaura reactions to form biaryl structures for drug candidates (e.g., kinase inhibitors).
  • Nucleophilic Substitutions: Synthesis of ethers or thioethers for agrochemical intermediates.
  • Metal-Halogen Exchange: Generation of Grignard reagents for C–C bond formation .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported physicochemical properties (e.g., boiling point) of this compound across different studies?

  • Answer: Systematic approaches include:

  • Purity Assessment: Use GC or HPLC to quantify impurities; recrystallize or distill the compound to ≥99% purity.
  • Instrument Calibration: Validate thermometers and pressure sensors against NIST-certified standards.
  • Data Cross-Referencing: Compare results with authoritative databases like PubChem or NIST Chemistry WebBook (e.g., NIST reports a boiling point of 490.35 K ± 0.3 K for structurally similar bromoalkanes) .

Q. What mechanistic insights guide the selection of catalysts for Suzuki-Miyaura cross-coupling reactions involving this compound?

  • Answer: Key factors are:

  • Ligand Design: Bulky ligands (e.g., SPhos) mitigate steric hindrance from the isobutyl group, improving catalytic turnover.
  • Palladium Precursors: Pd(PPh₃)₄ or Pd(OAc)₂ with aryl bromides enhance oxidative addition efficiency.
  • Base Optimization: K₂CO₃ in DMF/H₂O mixtures facilitates transmetalation while minimizing dehalogenation side reactions .

Q. How does the steric profile of the isobutyl group in this compound influence its reactivity in nucleophilic aromatic substitution reactions?

  • Answer: The isobutyl group’s steric bulk:

  • Reduces Reactivity: Hinders approach of nucleophiles to the bromine-bearing carbon, requiring elevated temperatures (80–120°C).
  • Directs Substitution: Favors para-substitution in deactivated aromatic systems due to electronic and steric effects.
  • Mitigation Strategies: Use polar solvents (DMSO) to stabilize transition states or employ phase-transfer catalysts .

Q. What role does computational modeling play in predicting the regioselectivity and reaction pathways of this compound in aromatic chemistry?

  • Answer: Density Functional Theory (DFT) calculations:

  • Predict Regioselectivity: Calculate Fukui indices to identify electrophilic centers in brominated arenes.
  • Simulate Transition States: Model steric and electronic barriers for substitution vs. elimination pathways.
  • Validate Mechanisms: Compare computed activation energies with experimental kinetic data .

Q. How should researchers design experiments to investigate the thermal stability of this compound under various storage conditions?

  • Answer:

  • Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (e.g., 150–200°C) under inert atmospheres.
  • Accelerated Aging Studies: Store samples at 40°C/75% RH for 6–12 months and monitor degradation via HPLC.
  • Light Sensitivity Tests: Expose to UV-Vis light (300–400 nm) to assess photolytic decomposition .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-2-isobutylbenzene
Reactant of Route 2
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1-Bromo-2-isobutylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.